molecular formula C9H15N3O3S2 B1491344 5-((2,6-Dimethylmorpholino)sulfonyl)thiazol-2-amine CAS No. 2098092-93-2

5-((2,6-Dimethylmorpholino)sulfonyl)thiazol-2-amine

Cat. No.: B1491344
CAS No.: 2098092-93-2
M. Wt: 277.4 g/mol
InChI Key: VRBXSLRRGAAXFH-UHFFFAOYSA-N
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Description

5-((2,6-Dimethylmorpholino)sulfonyl)thiazol-2-amine is a synthetic heterocyclic compound of high interest in medicinal chemistry and drug discovery research. This molecule integrates a 2-aminothiazole scaffold, recognized as a privileged structure in pharmacology , with a 2,6-dimethylmorpholino sulfonyl functional group. The 2-aminothiazole core is a fundamental component of several clinically prescribed drugs and is widely investigated for its diverse biological activities . The incorporation of the sulfonyl group enhances the molecular properties and is a common feature in compounds designed for enzyme inhibition studies . This compound is representative of a class of molecules being explored for their potential to inhibit key enzymes involved in various disease pathways. Research into analogous 2-aminothiazole sulfonamide derivatives has demonstrated their promise as potent inhibitors of enzymes like urease, α-glucosidase, and α-amylase . Such compounds are valuable tools for investigating metabolic disorders and microbial infections. The structural features of this compound, particularly the sulfonamide moiety, are known to facilitate binding to enzyme active sites, thereby modulating their activity . As a building block in organic and medicinal chemistry, this compound serves as a versatile precursor for the synthesis of more complex molecules. Its structure is amenable to further chemical modifications, allowing researchers to explore structure-activity relationships (SAR) and optimize pharmacological properties . It is supplied strictly for research applications in biochemistry and pharmaceutical development. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

5-(2,6-dimethylmorpholin-4-yl)sulfonyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O3S2/c1-6-4-12(5-7(2)15-6)17(13,14)8-3-11-9(10)16-8/h3,6-7H,4-5H2,1-2H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRBXSLRRGAAXFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

5-((2,6-Dimethylmorpholino)sulfonyl)thiazol-2-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, thiazole derivatives are known to exhibit antimicrobial, antifungal, antiviral, and anticancer activities. The interactions of this compound with these biomolecules often involve binding to active sites or altering the conformation of the target molecules, thereby modulating their activity.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been reported to induce cytotoxicity in cancer cells by disrupting cell division and promoting apoptosis. Additionally, this compound may affect the synthesis of neurotransmitters and other essential biomolecules, thereby impacting cellular communication and metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, thiazole derivatives have been shown to inhibit enzymes involved in DNA replication and repair, thereby exerting their anticancer effects. Additionally, this compound may modulate gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can remain stable under certain conditions, but may degrade over time, leading to reduced efficacy. Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular processes, including alterations in cell growth and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as antimicrobial or anticancer activity. At higher doses, it may cause toxic or adverse effects, including organ damage or systemic toxicity. Threshold effects are often observed, where a certain dosage level is required to achieve the desired therapeutic outcome without causing significant harm.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. Thiazole derivatives are known to undergo biotransformation, leading to the formation of metabolites that may retain or alter the biological activity of the parent compound. These metabolic pathways can influence the overall efficacy and safety profile of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound may interact with transporters or binding proteins that facilitate its uptake and distribution to specific cellular compartments. The localization and accumulation of this compound can impact its efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound can influence its interactions with biomolecules and its overall biological effects.

Biological Activity

5-((2,6-Dimethylmorpholino)sulfonyl)thiazol-2-amine is a compound derived from the thiazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its anticancer, anti-inflammatory, and enzyme inhibitory properties. The findings are supported by various studies and data tables summarizing the results.

Anticancer Activity

Thiazole derivatives, including this compound, have shown significant anticancer properties. Research indicates that compounds containing the 2-aminothiazole scaffold exhibit potent activity against various cancer cell lines.

Case Studies

  • Cell Proliferation Inhibition : A study demonstrated that this compound induced apoptosis in K562 leukemia cells. The mechanism involved G0/G1 cell cycle arrest and activation of caspase-3, leading to down-regulation of Bcl-2 and up-regulation of Bax .
  • IC50 Values : The compound exhibited an IC50 value of 0.78 µM against K562 cells, indicating strong potency in inhibiting cell growth .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. It was found to selectively inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

Data Table: COX Inhibition Potency

CompoundIC50 (μM)Selectivity Index
5d23.0842
5e38.46112
Aspirin15.32-

The compounds 5d and 5e showed promising selectivity towards COX-2 over COX-1, which is beneficial for reducing side effects associated with non-selective COX inhibitors .

Enzyme Inhibition

This compound has been studied for its ability to inhibit key enzymes involved in metabolic processes.

Key Findings

  • α-glucosidase and α-amylase Inhibition : The compound demonstrated significant inhibitory effects against these enzymes with IC50 values ranging from 20.34 to 37.20 μM/mL .
  • Urease Inhibition : Several derivatives of the thiazole compound exhibited strong inhibition against urease with IC50 values between 14.06 to 20.21 μM/mL .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is influenced by their structural features. Modifications to the thiazole ring or the sulfonamide group can enhance potency and selectivity.

SAR Insights

  • Electron-Withdrawing Groups : The presence of electron-withdrawing groups on the aromatic ring has been shown to improve the anticancer activity of thiazole derivatives .
  • Alkylation Effects : Alkylating sulfonamides enhances their reactivity and bioavailability, contributing to their pharmacological properties .

Comparison with Similar Compounds

Table 1: Structural Comparison of Thiazole Derivatives

Compound Name Core Heterocycle Substituent at Thiazole 5-Position Functional Groups at Thiazole 2-Position Key Structural Features
5-((2,6-Dimethylmorpholino)sulfonyl)thiazol-2-amine Thiazole Sulfonyl-linked 2,6-dimethylmorpholine Amine Polar sulfonamide; bulky morpholine
5-(3-Chloro-2-ethoxyphenyl)thiazol-2-amine Thiazole 3-Chloro-2-ethoxyphenyl Amine Lipophilic aryl; halogen and ether groups
5-(4-Fluoro-2-methylphenyl)-N-methylthiazol-2-amine Thiazole 4-Fluoro-2-methylphenyl N-Methylamine Fluorine-enhanced electronegativity; methyl group
Thiazol-5-ylmethyl carbamate analogs (e.g., compounds l, m, q, r) Thiazole Carbamate-linked complex substituents Carbamate Prodrug potential; variable ester groups
5-(2,6-Difluorophenyl)-1,3,4-thiadiazol-2-amine Thiadiazole 2,6-Difluorophenyl Amine Thiadiazole core; fluorine substituents

Key Observations:

  • Core Heterocycle: The target compound’s thiazole core is shared with analogs in , and 5, while describes a thiadiazole derivative.
  • Substituent Effects: The sulfonylmorpholino group in the target compound introduces steric bulk and polarity, contrasting with the lipophilic aryl groups in and . Carbamate analogs () may act as prodrugs due to hydrolyzable ester linkages, whereas the sulfonamide in the target compound is likely more stable .
  • Functional Groups: The unmodified amine at the 2-position in the target compound contrasts with N-methylation in , which could reduce hydrogen-bonding capacity but improve metabolic stability.

Table 2: Inferred Property Comparison

Compound Solubility (Predicted) Lipophilicity (logP) Potential Bioactivity
This compound Moderate (polar sulfonamide) ~2.5 Kinase inhibition; antimicrobial activity
5-(3-Chloro-2-ethoxyphenyl)thiazol-2-amine Low (aryl dominance) ~3.8 Antifungal/insecticidal (analogous to )
Thiazol-5-ylmethyl carbamates Variable (ester-dependent) ~1.5–3.0 Protease inhibition (e.g., HIV-1 protease)
5-(2,6-Difluorophenyl)-1,3,4-thiadiazol-2-amine Low ~2.9 Insecticidal, fungicidal

Key Insights:

  • Solubility: The target compound’s sulfonamide and morpholine groups likely enhance water solubility compared to aryl-substituted thiazoles (e.g., ), which are more lipophilic.
  • Bioactivity: Thiadiazole derivatives () exhibit insecticidal/fungicidal properties, suggesting that the target compound’s thiazole core may share similar applications. The morpholino group could facilitate interactions with eukaryotic targets (e.g., kinases or GPCRs) .

Preparation Methods

Synthesis via Reaction of Substituted Thiourea with α-Chloro Carbonyl Compounds

A common route to substituted 2-aminothiazoles involves the condensation of substituted thioureas with α-chloro carbonyl compounds (Hantzsch reaction). The thiourea intermediate can be prepared by reacting corresponding amines with isothiocyanates, followed by hydrolysis if necessary.

  • Step 1: Preparation of substituted thiourea by reacting 2,6-dimethylmorpholine with an appropriate isothiocyanate.
  • Step 2: Condensation of the substituted thiourea with an α-chloro carbonyl compound under acidic conditions, often in acetic acid and hydrochloric acid mixture, to form the thiazole ring with the amino group at position 2.
  • Step 3: Introduction of the sulfonyl group, specifically the 2,6-dimethylmorpholino sulfonyl moiety, can be achieved by sulfonylation of the thiazole intermediate using sulfonyl chlorides or related reagents.

This method benefits from relatively mild conditions and the ability to introduce diverse substitutions on the thiazole ring.

Preparation from Thiazole-5-carboxylic Acid Derivatives

Another approach involves starting from 2-amino-thiazole-5-carboxylic acid derivatives:

  • Step 1: Conversion of the carboxylic acid to the corresponding acid chloride.
  • Step 2: Reaction of the acid chloride with substituted anilines or amines in the presence of a base to form amide intermediates.
  • Step 3: Removal of protective groups (if any) to yield the free 2-aminothiazole derivative.
  • Step 4: Sulfonylation with 2,6-dimethylmorpholine sulfonyl chloride to introduce the sulfonyl group at the 5-position.

This route is advantageous for preparing aryl-substituted 2-aminothiazoles and allows for high purity through recrystallization techniques using solvents such as tetrahydrofuran, hexane, methanol, or their mixtures.

Purification Techniques

Purification is critical to isolate the desired compound in high purity:

  • Recrystallization from solvents like C5-C8 alkanes, ethers, esters, alcohols, or alkylaromatics.
  • Use of sodium methanolate in methanol for base treatment to obtain the free base from acid salts.
  • Vacuum distillation to remove solvents such as toluene and methanol during work-up.

Reaction Conditions and Parameters

Step Reagents/Conditions Temperature Time Notes
Thiourea formation Amine + isothiocyanate Room temperature Several hours Followed by base hydrolysis if needed
Hantzsch condensation Thiourea + α-chloro carbonyl compound + HCl/AcOH 50-65 °C 11 hours Acidic medium; molar ratio acid:compound 1-10
Sulfonylation Sulfonyl chloride (2,6-dimethylmorpholino sulfonyl) Ambient to reflux Variable Requires controlled addition and stirring
Base treatment for free base Sodium methanolate in methanol 50 °C 5 hours Conversion of acid salt to free base
Purification Recrystallization in THF, hexane, methanol, water 0 to 60 °C Until pure crystals form Solvent choice affects crystal quality

Research Findings and Optimization

  • The molar ratio of acid to intermediate compounds is critical for optimal yield and purity, typically ranging from 1 to 10.
  • Reaction mixtures are often purged with nitrogen to prevent oxidation.
  • The sulfonylation step is sensitive to temperature and solvent choice, impacting the substitution efficiency.
  • The use of sodium methanolate as a base is preferred for deprotection and free base formation due to its efficacy and mildness.
  • Recrystallization solvents and temperature ranges are optimized to maximize purity and yield.

Summary Table of Preparation Methods

Method Starting Materials Key Reactions Advantages Challenges
Thiourea condensation (Hantzsch) Substituted thiourea + α-chloro carbonyl Ring closure, sulfonylation Mild conditions, versatile Requires careful control of acidity and temperature
Acid chloride amidation 2-Amino-thiazole-5-carboxylic acid chloride + amines Amide formation, sulfonylation High purity, scalable Multi-step, sensitive to moisture
Purification Crude product Recrystallization, base treatment High purity, reproducible Solvent selection critical

Q & A

Q. Basic Research Focus :

  • Antimicrobial assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC determination) .
  • Anticancer screens : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
    Advanced Consideration :
    Use kinase inhibition assays (e.g., PI3Kδ enzymatic activity) to evaluate target specificity, leveraging structural insights from morpholino-sulfonyl analogs .

How does the sulfonylmorpholino group influence solubility and bioavailability?

Basic Research Focus :
The sulfonyl group enhances water solubility via polar interactions, while the 2,6-dimethylmorpholino moiety may reduce systemic absorption by promoting lung tissue binding through lysosomal trapping or high tissue affinity .
Advanced Consideration :
Conduct partition coefficient (LogP) studies to quantify lipophilicity. Compare with analogs lacking the morpholino group to isolate solubility contributions .

What structural analogs of this compound have been explored to enhance pharmacological properties?

Q. Basic Research Focus :

  • Substituted thiazoles : 4-(4-Chlorophenyl)thiazol-2-amine derivatives show improved antimicrobial activity .
  • Pyrazine hybrids : 5-(5-Methylpyrazin-2-yl)thiazol-2-amine exhibits dual-ring synergism in anticancer studies .
    Advanced Consideration :
    Introduce bioisosteres (e.g., replacing sulfonyl with carbonyl) to modulate pharmacokinetics while retaining target affinity, as seen in PI3Kδ inhibitor optimizations .

Which spectroscopic methods are critical for confirming the structure of this compound?

Q. Basic Research Focus :

  • ¹H/¹³C NMR : Identify thiazole protons (δ 7.2–7.8 ppm) and morpholino methyl groups (δ 1.2–1.4 ppm) .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
    Advanced Consideration :
    Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the sulfonylmorpholino region, critical for stereochemical confirmation .

How can researchers elucidate the mechanism of action of this compound in target enzymes or receptors?

Q. Basic Research Focus :

  • Enzyme inhibition assays : Measure IC₅₀ values against PI3Kδ or related kinases using fluorescent substrates (e.g., ADP-Glo™) .
    Advanced Consideration :
    Perform molecular docking studies (e.g., AutoDock Vina) to model interactions between the sulfonylmorpholino group and kinase ATP-binding pockets .

What are the key factors affecting the stability of this compound under various storage conditions?

Q. Basic Research Focus :

  • Light sensitivity : Store in amber vials at -20°C to prevent photodegradation of the thiazole ring .
  • Moisture control : Use desiccants to avoid hydrolysis of the sulfonyl group .
    Advanced Consideration :
    Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring to quantify degradation products .

What preclinical models are suitable for assessing the toxicity profile of this compound?

Q. Basic Research Focus :

  • In vivo acute toxicity : Administer escalating doses to rodents (OECD 423) to determine LD₅₀ .
  • Hematological profiling : Assess liver/kidney function via ALT, AST, and creatinine levels .
    Advanced Consideration :
    Use metabolomics to identify off-target effects, particularly morpholino-mediated cytochrome P450 interactions .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-((2,6-Dimethylmorpholino)sulfonyl)thiazol-2-amine
Reactant of Route 2
5-((2,6-Dimethylmorpholino)sulfonyl)thiazol-2-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.